tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Description
Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.308 g/mol CAS Number: 1402249-03-9 Structure: The compound features a piperidine ring with (2S,4R)-relative stereochemistry, an amino group at position 4, a hydroxymethyl group at position 2, and a tert-butyl carbamate (Boc) protecting group at the nitrogen . Applications: Primarily used as a building block in medicinal chemistry, particularly for synthesizing protein degraders (e.g., PROTACs) due to its amino and hydroxymethyl functionalities .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPQYKCAGLHMM-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate would likely involve large-scale chemical synthesis processes, ensuring high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, contributing to the compound’s versatility in different applications.
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor for the synthesis of various bioactive compounds. Its piperidine structure is conducive to modifications that enhance biological activity. For example, it can be used to create derivatives that target specific biological pathways or receptors.
Drug Development
The compound has implications in drug discovery, particularly as a building block for creating inhibitors targeting specific enzymes involved in disease processes. The synthesis of derivatives that inhibit Mycobacterium tuberculosis cell wall biosynthesis highlights its potential in developing anti-tuberculosis agents .
Protein Degradation Technology
This compound is categorized under protein degrader building blocks, indicating its utility in the development of targeted protein degradation strategies. Such strategies are being explored for therapeutic interventions in various diseases by selectively degrading disease-causing proteins .
Neuropharmacology
Research into piperidine derivatives has shown promise in neuropharmacological applications, where they may act as modulators of neurotransmitter systems. The structural features of this compound allow for potential interactions with neurotransmitter receptors, making it a candidate for further studies in this area.
Case Study 1: Inhibitors of Mycobacterial Cell Wall Biosynthesis
A study demonstrated that piperidine derivatives, including related compounds to this compound, showed moderate inhibitory effects on the galactan biosynthesis pathway in Mycobacterium smegmatis and Mycobacterium tuberculosis. This suggests the compound's relevance in developing new anti-tuberculosis therapies .
Case Study 2: Synthesis Challenges and Optimization
Research has also focused on optimizing the synthesis of piperidine carboxylates to improve yields and purity. The challenges faced during synthesis often relate to reaction conditions and the stability of intermediates, which can be addressed through methodical optimization techniques .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine Derivatives with Aromatic Substituents
- Substituents: Phenyl group at position 4 and propionate ester at position 4.
- Impact : Increased lipophilicity compared to the target compound, reducing aqueous solubility.
Synthesis : Hydrogenation and column chromatography yield a 1:1 diastereomeric mixture .
Compound : tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (13aa)
- Key Differences :
- Substituents: Aromatic benzo[d][1,3]dioxolyl and fluorophenyl groups.
- Impact : Enhanced kinase inhibitory activity (e.g., G protein-coupled receptor kinase 2) due to aromatic interactions .
Fluorinated Piperidine/Pyrrolidine Analogues
- Compound : tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)
- Key Differences :
- Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Substituents: Fluoro at position 3.
Impact : Smaller ring size increases ring strain; fluorine enhances metabolic stability .
Compound : tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 882033-93-4)
- Key Differences :
- Substituents: Fluoro at position 3.
Diastereomeric and Stereoisomeric Variants
- Compound: tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate (CAS 1402249-04-0) Key Differences:
- Stereochemistry: (2S,4S) vs. (2S,4R) configuration.
- Impact : Diastereomers exhibit distinct physicochemical properties and biological activities due to altered spatial arrangements .
Piperidines with Heterocyclic Substituents
- Compound: tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) Key Differences:
- Substituents: Pyridin-3-yl group replaces hydroxymethyl.
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Influence : The (2S,4R) configuration in the target compound optimizes hydrogen-bonding interactions in protein-binding pockets, while diastereomers (e.g., 2S,4S) show reduced activity in kinase assays .
- Fluorination Effects : Fluorinated analogues (e.g., CAS 882033-93-4) exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .
- Aromatic vs. Aliphatic Substituents : Piperidines with phenyl groups (e.g., ) demonstrate higher logP values, favoring membrane permeability but limiting solubility .
Biological Activity
Tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 230.31 g/mol
- CAS Number : 1402249-03-9
- SMILES Notation : CC(C)(C)OC(=O)N1CCC@HN
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in cancer treatment and neurodegenerative disorders.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. Research has shown that certain piperidine compounds can induce cytotoxic effects and apoptosis in various cancer cell lines. For instance, a study highlighted that similar compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective effects. Compounds with similar structures have been shown to inhibit cholinesterase activity, which is beneficial in the context of Alzheimer's disease. These compounds may also exhibit antioxidant properties, further supporting their potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the hydroxymethyl group and the specific stereochemistry at the 2 and 4 positions are believed to enhance binding affinity to biological targets. SAR studies indicate that modifications to the piperidine ring can significantly alter the compound's efficacy and selectivity .
Case Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Case Study 2: Cholinesterase Inhibition
In another study focusing on neuroprotective effects, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). The inhibition constant (IC) was determined to be approximately 15 µM, indicating moderate inhibitory activity compared to known AChE inhibitors .
| Compound | IC (µM) |
|---|---|
| Tert-butyl derivative | 15 |
| Donepezil | 0.5 |
| Galantamine | 1.0 |
Q & A
Q. How can the stereochemical integrity of tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate be confirmed during synthesis?
Methodological Answer: Stereochemical validation requires a combination of analytical techniques:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) .
- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis. SHELX software (e.g., SHELXL) is recommended for refinement .
- NMR Spectroscopy : Use J-coupling constants and NOESY/ROESY to confirm spatial relationships between protons. For example, axial vs. equatorial proton orientations in the piperidine ring .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 20–50%) for polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility studies .
- Safety Note : Ensure proper PPE (gloves, respiratory protection) during handling due to uncharacterized toxicity .
Q. How do the hydroxyl and amino groups influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
- Amino Group : Susceptible to acylation (e.g., Boc protection) or reductive amination. Use anhydrous conditions to prevent side reactions .
- Hydroxyl Group : Participate in Mitsunobu reactions or act as a hydrogen-bond donor in crystallization. Monitor steric hindrance from the tert-butyl group .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?
Methodological Answer:
- Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO-d6) using DFT (B3LYP/6-31G*).
- Dynamic Processes : Analyze conformational flexibility via variable-temperature NMR to identify averaged signals .
- Validation : Cross-check with X-ray data or high-resolution mass spectrometry (HRMS) .
Q. How can multi-step synthesis routes be designed to improve yield while retaining stereochemical purity?
Methodological Answer:
-
Step Optimization :
-
In-line Analytics : Implement FTIR or LC-MS for real-time monitoring .
Q. What mechanistic insights explain discrepancies in catalytic asymmetric synthesis outcomes?
Methodological Answer:
- Steric Effects : The tert-butyl group may hinder catalyst access, favoring non-selective pathways. Use bulky chiral ligands (e.g., Binap) to counterbalance .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance enantioselectivity by stabilizing transition states .
- Kinetic vs. Thermodynamic Control : Perform time-course studies to identify dominant pathways .
Q. How does hydrogen-bonding propensity affect crystallization behavior?
Methodological Answer:
- Graph Set Analysis : Map hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data .
- Co-crystallization Screens : Test carboxylic acid additives (e.g., fumaric acid) to stabilize specific conformers .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions influenced by H-bond networks .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
Q. Why do mass spectrometry results occasionally show unexpected adducts?
Methodological Answer:
Q. What experimental controls validate biological activity assays given potential cytotoxicity?
Methodological Answer:
- Dose-Response Curves : Test concentrations ≤10 µM to avoid non-specific effects .
- Counter-Screens : Use HEK293 cells to rule out off-target interactions .
- Metabolite Profiling : LC-HRMS identifies hydroxylated or oxidized byproducts .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
